Mass Spectrometric Discrimination: Exact Mass Shift Versus Unlabeled Cyclooctanone
Cyclooctanone-2,2,8,8-d4 exhibits an exact monoisotopic mass of 130.129572 g mol⁻¹, which is +4.025107 Da higher than unlabeled cyclooctanone (126.104465 g mol⁻¹). This mass shift is sufficient to avoid cross‑talk with the natural isotopic distribution of the analyte, which contains a minor [M+4] peak from ¹³C₂ and ²H₂ contributions, while remaining well within the typical quadrupole mass range. The mass spectrum has been catalogued in the Wiley Registry of Mass Spectral Data, confirming the expected molecular ion shift and fragmentation pattern [1]. By contrast, alternative isotopologues such as cyclooctanone-2,2-d₂ (mass shift ≈ +2 Da) may suffer from interference by the second isotopic peak of the unlabeled compound in complex matrices, reducing quantification accuracy.
| Evidence Dimension | Exact mass difference for mass spectrometric internal standard application |
|---|---|
| Target Compound Data | 130.129572 g mol⁻¹ (C₈H₁₀D₄O) |
| Comparator Or Baseline | Unlabeled cyclooctanone: 126.104465 g mol⁻¹ (C₈H₁₄O); cyclooctanone-2,2-d₂ (theoretical) ≈ 128.1170 g mol⁻¹ |
| Quantified Difference | +4.0251 Da vs unlabeled; +2.0126 Da vs -d₂ analog |
| Conditions | GC‑MS, EI mode; Wiley Registry of Mass Spectral Data, 2023 Edition |
Why This Matters
A +4.0 Da mass shift provides clean chromatographic co‑elution with the analyte while maintaining baseline mass separation, which is critical for robust single‑quadrupole LC‑MS quantification in environmental, pharmaceutical, and food safety applications.
- [1] SpectraBase. Cyclooctanone-2,2,8,8-D4. Compound ID 2J6DSncGGEV. Wiley Registry of Mass Spectral Data, 2023. View Source
